Moronic acid
Overview
Description
Moronic acid is a triterpenoid compound that has been isolated from various natural sources, including Brazilian propolis and the medicinal herb Rhus javanica. It has attracted significant attention due to its potent anti-HIV activity, as well as its effects against other viruses such as herpes simplex virus (HSV) and Epstein-Barr virus (EBV) . Additionally, moronic acid has been identified as a cytotoxic compound and has been studied for its potential antidiabetic and antihyperglycemic effects .
Synthesis Analysis
The synthesis of moronic acid and its derivatives has been a subject of research due to its promising biological activities. An efficient synthesis of moronic acid starting from betulin has been reported, which provides a pathway to obtain this compound in 11 steps with a total yield of 24% . Moreover, several new triterpene derivatives have been designed and synthesized to enhance the anti-HIV activity of moronic acid, with some derivatives showing significant activity against HIV-1 infected lymphocytes and drug-resistant strains .
Molecular Structure Analysis
Moronic acid is a pentacyclic triterpene, which means it has a structure consisting of five fused rings. This structure is crucial for its biological activity, as modifications to the triterpene scaffold have led to derivatives with varying degrees of potency against HIV and other viruses . The molecular structure of moronic acid also allows for interactions with various enzymes and receptors, which is evident in its ability to inhibit 11β-HSD 1, an enzyme involved in steroid metabolism .
Chemical Reactions Analysis
The chemical reactivity of moronic acid has been explored in the context of its biological activities. For instance, derivatives of moronic acid have been synthesized to improve its antiviral and antidiabetic properties . These chemical modifications often involve functionalization of the triterpene core to enhance binding affinity to biological targets such as PTP-1B, an enzyme implicated in the regulation of insulin signaling .
Physical and Chemical Properties Analysis
Moronic acid, like other triterpenoids, exhibits a range of physical and chemical properties that contribute to its biological activity. Its solubility, stability, and ability to interact with biological membranes are important for its antiviral and cytotoxic effects. The compound's physical properties, such as melting point and solubility in various solvents, are likely to be influenced by its molecular structure and the presence of functional groups .
Scientific Research Applications
Antiviral Properties
Moronic acid, a pentacyclic triterpenoid, has shown notable antiviral properties. Studies have highlighted its effectiveness against herpes simplex virus (HSV) and Epstein-Barr virus (EBV), demonstrating its potential in treating these infections. For HSV, moronic acid was found to be a major anti-HSV compound in Rhus javanica, showing oral therapeutic efficacy in infected mice. In the case of EBV, it inhibited the expression of key viral proteins, suggesting a new avenue for anti-EBV drug development (Sakthiselvan et al., 2021) (Chang et al., 2010).
Antidiabetic and Antihyperglycemic Effects
Moronic acid has been studied for its antidiabetic and antihyperglycemic actions. It has shown significant blood glucose lowering effects in diabetic rat models, mediated possibly by insulin sensitization. This suggests its potential role in diabetes management (Ramírez-Espinosa et al., 2013).
Anti-inflammatory and Antihistaminic Activities
Studies have demonstrated the anti-inflammatory and antihistaminic potential of moronic acid. This includes its ability to inhibit inflammatory cytokines and reduce histamine levels, indicating its usefulness in treating inflammatory conditions (Figueroa-Suárez et al., 2019).
Antitumor and Cytotoxic Activities
Moronic acid has been identified to have cytotoxic activity, particularly against certain types of cancer cells. This suggests its potential application in cancer therapy (Ríos et al., 2001).
Role in Intestinal Inflammation and Colitis
Moronic acid has been found to improve intestinal inflammation in mice with chronic colitis. It inhibits intestinal macrophage polarization, suggesting its role in the management of inflammatory bowel disease (Ruan & Zha, 2022).
Synthesis and Chemical Analysis
Efficient synthesis of moronic acid and its derivatives, starting from betulin, has been explored to enhance its availability for pharmacological use. This is crucial for its application in various therapeutic areas (Zhang et al., 2009).
Transdermal Drug Delivery
Research into the formulation of transdermal patches containing moronic acid has been conducted, aiming to provide controlled release action for therapeutic purposes (Rani et al., 2021).
Safety And Hazards
Future Directions
A particular moronic acid derivative showed potent anti-HIV activity with EC50 values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (a multiple protease inhibitor resistant strain), and 0.13 μM against FHR-2 (an HIV strain resistant to bevirimat) . This derivative has become a new lead for clinical trials and is also active against herpes simplex virus 1 .
properties
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJVVZWBKIXQQ-QALSDZMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891948 | |
Record name | Moronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moronic acid | |
CAS RN |
6713-27-5 | |
Record name | Moronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6713-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8W7HC4JK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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